molecular formula C12H14N4S B5751098 N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea

N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea

Cat. No. B5751098
M. Wt: 246.33 g/mol
InChI Key: BXHYVKGJRKQKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea, also known as MPTU, is a small molecule that has been extensively studied for its potential therapeutic applications. MPTU is a thiourea derivative that has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins, including carbonic anhydrase, acetylcholinesterase, and β-amyloid peptide. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been found to have antiviral properties by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea in lab experiments is its high yield synthesis method, making it a cost-effective compound to use. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

For the study of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea include further studying its potential therapeutic applications, mechanism of action, and improving its solubility for lab experiments.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea involves the reaction of 2-methylphenyl isothiocyanate with 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of a base. The product obtained is then purified by recrystallization. The yield of N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea obtained by this method is high, making it a cost-effective synthesis method.

Scientific Research Applications

N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, anti-inflammatory, and antiviral properties. N-(2-methylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(2-methylphenyl)-3-(5-methyl-1H-pyrazol-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-8-5-3-4-6-10(8)13-12(17)14-11-7-9(2)15-16-11/h3-7H,1-2H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHYVKGJRKQKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=NNC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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